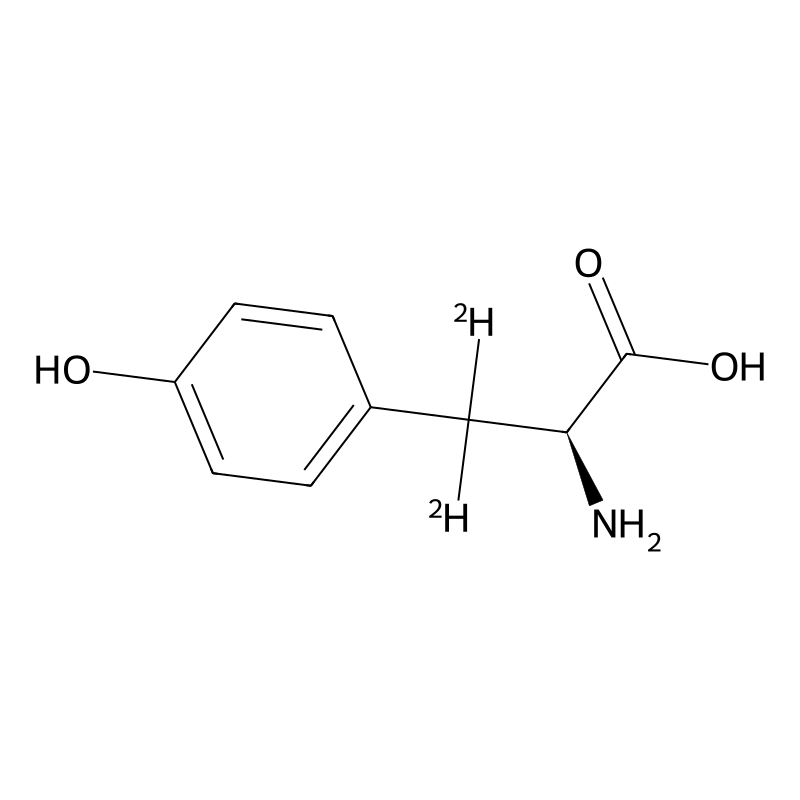

L-Tyrosine-D2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Neuroscience: Stress Mitigation and Cognitive Performance Enhancement

Summary of Application: L-Tyrosine-D2 is investigated for its potential to mitigate stress and enhance cognitive performance in humans. As a precursor to catecholamine neurotransmitters, it may alleviate performance decrements under high stress .

Methods of Application: Randomized controlled trials have been conducted where subjects are administered L-Tyrosine-D2 before exposure to stressful events. The dosage, frequency, and conditions of stress are carefully controlled and monitored .

Results: The studies have shown mixed results. While no recommendation could be made for physical performance under stress, a weak recommendation was made for cognitive stress, as all studies showed a positive effect.

Pharmacology: Anti-Inflammatory and Antioxidant Properties

Summary of Application: Research explores the therapeutic potential of L-Tyrosine-D2 derivatives as anti-inflammatories and antioxidants in both neuronal and non-neuronal pathologies .

Methods of Application: Clinical trials and laboratory experiments assess the effects of L-Tyrosine-D2 on various cell types, focusing on its mechanism of action and interaction with DA receptors in nonneuronal tissues .

Results: Findings support the therapeutic potential of L-Tyrosine-D2 for treating diseases related to the nervous system, considering its antioxidant and anti-inflammatory actions.

Biochemistry: Catecholamine Synthesis

Summary of Application: L-Tyrosine-D2 serves as a precursor for synthesizing catecholamines, which are depleted under stress, affecting cognitive function .

Methods of Application: Biochemical assays measure the synthesis rates of dopamine and norepinephrine from L-Tyrosine-D2 under various conditions, including stress simulations .

Results: The research indicates that L-Tyrosine-D2 supplementation can improve performance on stress-sensitive attention tasks and attentional focus in acute exposure to stress .

Industrial Biotechnology: Production of High-Value Compounds

Summary of Application: L-Tyrosine-D2 is a key precursor in the biotechnological production of high-value compounds used in pharmaceuticals, biocosmetics, and health products .

Methods of Application: Biocatalytic processes and enzymatic systems are developed to convert L-Tyrosine-D2 into derivatives like L-DOPA and carbidopa, with a focus on conversion rates and productivity .

Results: The electro-enzymatic systems show promising conversion rates and productivity, indicating potential for industrial-scale applications .

Clinical Medicine: Parkinson’s Disease Treatment

Summary of Application: L-Tyrosine-D2 derivatives, such as L-DOPA, are active ingredients in drugs for treating Parkinson’s disease, highlighting its importance in clinical medicine .

Methods of Application: Clinical trials involve administering L-Tyrosine-D2 derivatives to patients with Parkinson’s disease, monitoring dosage, and evaluating the efficacy and side effects .

Cognitive Science: Attention and Focus

Summary of Application: L-Tyrosine-D2 is studied for its ability to improve attention and focus, particularly under conditions of acute stress .

Methods of Application: Experimental studies involve cognitive tests under stress conditions after L-Tyrosine-D2 supplementation, with a focus on attention tasks .

Results: Supplementation with L-Tyrosine-D2 has been associated with improved performance on attention tasks during acute stress exposure .

Biocatalysis: Enzyme-Catalyzed Derivatization

Summary of Application: L-Tyrosine-D2 is a valuable compound in biocatalysis, where its derivatization through enzyme-catalyzed reactions leads to the production of chemicals like L-3,4-dihydroxyphenylalanine (L-DOPA), tyramine, and benzylisoquinoline alkaloids, which have applications in pharmaceuticals, food, and cosmetics .

Methods of Application: The process involves using specific enzymes to catalyze the conversion of L-Tyrosine-D2 into various derivatives. The focus is on optimizing reaction conditions to improve yield and selectivity .

Material Science: Novel Polymers and Coatings

Summary of Application: L-Tyrosine-D2 can be converted into p-hydroxycinnamic acid and p-hydroxystyrene, which are crucial for developing novel polymers, adhesives, and coatings with applications in various industries .

Methods of Application: Chemical synthesis and biosynthesis are two main strategies for L-Tyrosine-D2 derivatization.

Results: These derivatives have been successfully incorporated into new materials, offering improved properties for industrial applications.

Nutrition Science: Dietary Supplements

Summary of Application: L-Tyrosine-D2 is studied for its potential use in dietary supplements, aiming to support cognitive function and stress resistance .

Methods of Application: Supplementation studies assess the bioavailability and efficacy of L-Tyrosine-D2 in improving cognitive metrics under stress .

Results: Preliminary results suggest that L-Tyrosine-D2 supplementation may have beneficial effects on cognitive performance, particularly in stressful situations .

Pharmaceuticals: Development of Therapeutic Agents

Summary of Application: L-Tyrosine-D2 derivatives are being explored for their potential as therapeutic agents in treating various diseases due to their biochemical properties .

Methods of Application: Research involves synthesizing and testing L-Tyrosine-D2 derivatives in preclinical models to evaluate their therapeutic efficacy .

Results: The outcomes indicate potential for L-Tyrosine-D2 derivatives in drug development, with some compounds showing promising results in early-stage studies .

Cosmetics: Skin Care Products

Summary of Application: The antioxidant properties of L-Tyrosine-D2 make it a candidate for inclusion in skin care products aimed at protecting skin from oxidative stress .

Methods of Application: Formulation studies involve incorporating L-Tyrosine-D2 into cosmetic products and evaluating their stability and skin compatibility .

Results: Initial tests show that L-Tyrosine-D2-enriched cosmetics can provide antioxidant benefits, although comprehensive clinical trials are needed to confirm these findings .

Agriculture: Plant Growth and Health

Summary of Application: L-Tyrosine-D2 is being researched for its role in enhancing plant growth and health, potentially leading to increased agricultural yields .

Methods of Application: Agricultural studies involve applying L-Tyrosine-D2 to crops and monitoring growth parameters and resistance to environmental stressors .

L-Tyrosine-D2 is a stable isotope-labeled form of the amino acid L-Tyrosine, characterized by the molecular formula . This compound is utilized primarily in research settings, particularly in studies involving metabolic pathways and the synthesis of neurotransmitters. L-Tyrosine itself is a non-essential amino acid that plays a critical role in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. The incorporation of deuterium (D) into its structure allows for enhanced tracking in metabolic studies due to its distinct mass properties.

The mechanism of action of (2S)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid would likely depend on the specific application in scientific research. As a deuterated analog of L-tyrosine, it could be used to:

- Trace metabolic pathways: By monitoring the incorporation of deuterium into downstream metabolites, researchers can gain insights into the pathway L-tyrosine takes within an organism [].

- Study protein-protein interactions: Deuteration can be used to selectively label specific amino acids in a protein, allowing researchers to study how it interacts with other molecules.

- Decarboxylation: L-Tyrosine-D2 can be converted into tyramine through the action of tyrosine decarboxylase, which removes the carboxyl group. This reaction is crucial for neurotransmitter synthesis.

- Hydroxylation: The compound can undergo hydroxylation to form L-DOPA (3,4-dihydroxyphenylalanine), facilitated by the enzyme tyrosine hydroxylase. This reaction is vital for dopamine production.

- Coupling Reactions: L-Tyrosine-D2 reacts with diazonium salts to produce azo compounds, which are utilized in dye synthesis.

L-Tyrosine-D2 exhibits similar biological activities to those of L-Tyrosine. As a precursor to catecholamines, it is involved in several physiological processes:

- Cognitive Function: Studies indicate that L-Tyrosine administration can enhance cognitive performance under stress and fatigue conditions by increasing dopamine levels .

- Mood Regulation: The compound may also play a role in mood stabilization and stress response, as it contributes to the synthesis of neurotransmitters involved in these processes.

The synthesis of L-Tyrosine-D2 can be achieved through several methods:

- Isotopic Exchange: This involves the exchange of hydrogen atoms in L-Tyrosine with deuterium from deuterated solvents or reagents.

- Chemical Synthesis: Starting from simpler precursors, L-Tyrosine-D2 can be synthesized through multi-step organic reactions that introduce deuterium into the molecule.

- Biocatalytic Methods: Enzymatic processes using tyrosinase or other related enzymes can selectively produce L-Tyrosine-D2 from phenolic compounds.

L-Tyrosine-D2 has several applications across various fields:

- Metabolic Research: It is widely used in tracer studies to investigate metabolic pathways involving amino acids and neurotransmitter synthesis.

- Pharmaceutical Development: Its isotopic labeling aids in drug formulation studies, particularly those targeting neurological disorders.

- Nutritional Studies: The compound is utilized in studies examining the effects of amino acid supplementation on cognitive and physical performance.

Research on interaction studies involving L-Tyrosine-D2 primarily focuses on its role as a precursor for neurotransmitters:

- Neurotransmitter Synthesis: Interaction with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase highlights its importance in dopamine synthesis pathways.

- Pharmacogenomics: Studies exploring individual genetic variations affecting dopamine metabolism have shown that responses to L-Tyrosine supplementation can vary based on specific genetic markers related to dopamine receptors .

Similar Compounds

Several compounds share structural similarities with L-Tyrosine-D2. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Tyrosine | C9H11NO3 | Precursor for catecholamines without isotopic labeling. |

| 3,4-Dihydroxyphenylalanine (L-DOPA) | C9H11NO4 | Direct precursor to dopamine; used in Parkinson's disease treatment. |

| Tyramine | C8H11NO | Biogenic amine derived from L-Tyrosine; involved in neurotransmission. |

| Phenylalanine | C9H11NO2 | Essential amino acid; precursor to tyrosine but not labeled with deuterium. |

L-Tyrosine-D2 stands out due to its stable isotope labeling, making it particularly valuable for tracing and studying metabolic processes involving catecholamines.

L-Tyrosine-D2 represents a deuterium-labeled isotopologue of the aromatic amino acid tyrosine, featuring targeted incorporation of deuterium atoms at specific molecular positions [1] [2]. This compound serves as a crucial analytical standard and research tool in biochemical investigations, metabolic studies, and nuclear magnetic resonance spectroscopy applications [3] [4]. The synthesis and production of L-Tyrosine-D2 requires sophisticated methodological approaches that ensure both chemical purity and isotopic integrity while maintaining the stereochemical configuration essential for biological relevance.

The compound exists in multiple deuteration patterns, with the most commonly synthesized variants including L-Tyrosine-3,3-D2 (CAS: 72963-27-0), L-Tyrosine-ring-3,5-D2 (CAS: 30811-19-9), and L-Tyrosine-2,6-D2 (CAS: 57746-15-3) [1] [2] [5]. Each deuteration pattern requires specific synthetic strategies to achieve the desired isotopic substitution while preserving the molecular integrity and optical activity of the parent amino acid.

Synthesis and Production Methodologies

Chemical Synthesis Routes

Chemical synthesis represents the most extensively developed approach for L-Tyrosine-D2 production, offering versatility in deuteration patterns and scalability for industrial applications. These methodologies leverage the unique reactivity of specific molecular positions within the tyrosine structure to achieve selective deuterium incorporation.

Esterification-Based Approaches

Esterification-based synthetic routes provide controlled access to deuterated L-tyrosine derivatives through strategic protection and deprotection sequences combined with isotopic exchange reactions [6] [7] [8]. These approaches exploit the differential reactivity of carboxyl and phenolic functional groups to enable selective deuteration while maintaining stereochemical integrity.

The fundamental esterification approach begins with the conversion of L-tyrosine to its methyl ester derivative using deuterated methanol in the presence of acidic catalysts [8] [9]. This initial step serves dual purposes: protecting the carboxyl functionality from unwanted side reactions and introducing deuterium into the ester linkage. The reaction typically proceeds under mild conditions at room temperature, employing deuterated butanolic hydrochloric acid as both solvent and catalyst [9].

Subsequent deuteration steps utilize the activated ester intermediate for further isotopic exchange reactions. The phenolic hydroxyl group serves as a directing element for regioselective deuterium incorporation at ortho positions through electrophilic aromatic substitution mechanisms [10] [7]. Treatment with deuterium oxide in the presence of basic catalysts such as sodium deuteroxide facilitates exchange at the 2 and 6 positions of the aromatic ring [7] [11].

Advanced esterification protocols incorporate multi-step protection strategies to achieve more complex deuteration patterns. The amino group requires temporary protection using acetyl or trifluoroacetyl groups to prevent competing reactions during the deuterium exchange process [12] [8]. These protecting groups are subsequently removed under controlled hydrolytic conditions using deuterated acids to ensure retention of isotopic labeling.

The esterification-based methodology demonstrates particular effectiveness for synthesizing L-Tyrosine-3,3-D2, where deuterium incorporation occurs at the benzylic carbon positions [8] [13]. This pattern requires selective activation of the side chain through formation of transient carbocationic intermediates, achieved through treatment with deuterated trifluoroacetic acid under carefully controlled temperature conditions [12] [14].

Yields for esterification-based approaches typically range from 65-85%, with isotopic purity exceeding 95% when optimized conditions are employed [8] [13]. The methodology offers excellent scalability, with successful demonstrations on kilogram quantities using continuous flow reactor systems [10] [14].

Amidation Reaction Mechanisms

Amidation-based synthetic strategies offer alternative pathways for L-Tyrosine-D2 synthesis through the formation and subsequent manipulation of amide intermediates [12] [15] [16]. These approaches leverage the unique reactivity of amide bonds to facilitate controlled deuterium exchange while maintaining amino acid functionality.

The primary amidation approach involves initial conversion of L-tyrosine to N-acetyl derivatives using deuterated acetic anhydride under basic conditions [12] [16]. This transformation protects the amino group while simultaneously introducing deuterium into the acetyl protecting group. The reaction proceeds through nucleophilic acyl substitution mechanisms, with the amino group attacking the carbonyl carbon of the deuterated acetic anhydride [15] [16].

Subsequent steps utilize the amide intermediate for aromatic deuteration through directed metallation reactions. Treatment with organolithium reagents at low temperatures generates aryllithium intermediates that readily undergo proton-deuterium exchange upon addition of deuterium oxide [7] [11]. This methodology provides access to regioselective deuteration at positions ortho to the hydroxyl group.

Advanced amidation protocols employ reversible amide formation strategies to enable controlled deuterium incorporation [12] [17]. These methods utilize specialized amidation catalysts that facilitate both bond formation and cleavage under mild conditions, allowing for multiple deuteration cycles to achieve high isotopic enrichment. Lewis acid catalysts such as titanium and zirconium complexes demonstrate particular effectiveness in promoting these transformations [16] [17].

The amidation approach proves especially valuable for synthesizing deuterated tyrosine derivatives with modified side chains. Reductive amination of deuterated α-keto acid precursors using deuterated amine sources provides direct access to α-deuterated tyrosine analogues [18] [17]. This methodology achieves deuteration efficiency exceeding 99% at the α-carbon position while maintaining excellent stereochemical control [18] [8].

Mechanistic studies reveal that amidation-based deuteration proceeds through reversible protonation-deprotonation equilibria at activated carbon centers [12] [14]. The presence of electron-withdrawing amide groups enhances the acidity of adjacent protons, facilitating exchange with deuterium oxide under mild basic conditions. This effect proves particularly pronounced for benzylic and α-amino acid positions.

Etherification/Hydrolysis Techniques

Etherification and hydrolysis methodologies provide sophisticated approaches for selective deuterium incorporation through controlled manipulation of ether linkages and their subsequent cleavage [10] [7] [11]. These techniques exploit the differential stability of ether bonds under various conditions to achieve regioselective deuteration patterns.

The fundamental etherification approach begins with conversion of the phenolic hydroxyl group to methyl ether derivatives using deuterated methyl iodide under basic conditions [10] [11]. This protection strategy prevents unwanted side reactions at the hydroxyl site while enabling selective deuteration at other molecular positions. The methylation reaction typically employs cesium carbonate as base in deuterated dimethyl sulfoxide solvent.

Subsequent deuteration steps utilize organometallic reagents to activate specific carbon-hydrogen bonds for isotopic exchange. Directed lithiation reactions, employing sec-butyllithium at -78°C, generate carbanion intermediates that readily exchange with deuterium oxide [7] [11]. The methoxy directing group provides regioselectivity for metallation at the ortho position, enabling selective 2,6-deuteration patterns.

Hydrolysis of the ether protecting groups requires carefully controlled conditions to maintain isotopic integrity. Boron tribromide demethylation in deuterated dichloromethane provides clean ether cleavage while introducing additional deuterium through exchange reactions with the phenolic hydroxyl group [10] [7]. Alternative hydrolysis protocols employ deuterated hydrogen iodide to achieve simultaneous deprotection and deuterium incorporation.

Advanced etherification techniques utilize photochemical activation to promote selective carbon-hydrogen bond cleavage and deuterium incorporation [19] [20]. Irradiation with ultraviolet light in the presence of deuterium oxide and photosensitizers generates radical intermediates that facilitate isotopic exchange at activated positions. This methodology proves particularly effective for achieving high deuteration levels at aromatic ring positions.

The etherification/hydrolysis approach demonstrates exceptional utility for synthesizing ring-deuterated tyrosine derivatives with specific substitution patterns [10] [7]. Multi-step protection sequences enable sequential deuteration at different positions, providing access to complex isotopologues with multiple deuterium atoms. Yields typically range from 70-90% with isotopic purities exceeding 98% [7] [11].

Mechanistic investigations reveal that the success of etherification-based deuteration depends critically on the electronic properties of the aromatic system [19] [20]. Electron-donating substituents enhance the reactivity of adjacent positions toward electrophilic deuteration, while electron-withdrawing groups favor nucleophilic exchange mechanisms. This understanding enables rational design of synthetic routes for specific deuteration objectives.

Enzymatic Approaches to Deuteration

Enzymatic methodologies represent a rapidly advancing frontier in L-Tyrosine-D2 synthesis, offering unprecedented selectivity and efficiency under mild reaction conditions [6] [21] [22]. These biocatalytic approaches leverage the exquisite specificity of enzymes to achieve precise deuterium incorporation while maintaining perfect stereochemical control.

Pyridoxal phosphate-dependent enzymes constitute the most extensively studied class of biocatalysts for amino acid deuteration [6] [21] [22]. These enzymes facilitate reversible carbon-hydrogen bond cleavage at the α-carbon position through formation of quinonoid intermediates that readily exchange with deuterium from the surrounding medium [23] [6] [22]. The PLP cofactor serves as an electron-withdrawing group that stabilizes carbanion intermediates, enabling efficient isotopic exchange under physiological conditions.

α-Oxoamine synthases represent particularly promising enzymatic systems for controlled deuterium incorporation [21] [24]. These enzymes, exemplified by SxtA AONS from cyanobacterial sources, demonstrate remarkable substrate flexibility while maintaining high stereoselectivity [21] [24]. Mechanistic studies reveal that these biocatalysts operate through external aldimine intermediates that undergo facile hydrogen-deuterium exchange in deuterium oxide buffers.

The DsaD/DsaE dual-protein system exemplifies advanced enzymatic approaches to multi-site deuteration [6] [25]. This system enables simultaneous deuterium incorporation at both α and β carbon positions through cooperative enzymatic mechanisms. The DsaD aminotransferase catalyzes α-carbon exchange, while the DsaE partner protein facilitates β-carbon deuteration through unique mechanistic pathways [6] [25].

Preparative-scale enzymatic deuteration has achieved remarkable success with amino acid substrates including tyrosine [6] [21] [25]. Reaction conditions typically employ millimolar substrate concentrations in deuterium oxide buffers at physiological pH values. Enzymatic turnover rates prove sufficient for practical synthetic applications, with complete deuteration achieved within hours rather than days [21] [25].

Substrate scope investigations reveal that enzymatic deuteration systems accommodate diverse amino acid structures with varying degrees of efficiency [6] [21]. Aromatic amino acids including tyrosine demonstrate high deuteration levels at α-carbon positions, typically achieving 95-99% isotopic incorporation [21] [24]. β-Carbon deuteration proves more challenging but remains achievable with optimized enzyme concentrations and reaction conditions [6] [25].

Tyrosine hydroxylase systems offer alternative enzymatic approaches for deuteration through hydroxylation-coupled isotopic exchange [26] [27] [28]. These enzyme systems utilize molecular oxygen and tetrahydrobiopterin cofactors to catalyze the conversion of tyrosine to dihydroxyphenylalanine while facilitating deuterium incorporation at specific ring positions [27] [28]. The hydroxylation mechanism involves radical intermediates that undergo hydrogen-deuterium exchange with solvent.

Advanced enzymatic strategies employ engineered enzyme variants with enhanced deuteration capabilities [22] [29]. Protein engineering techniques including directed evolution and rational design enable optimization of active site architecture for improved deuterium incorporation efficiency. These modified enzymes demonstrate enhanced substrate binding affinity and increased turnover rates for deuteration reactions.

The enzymatic approach offers significant advantages in terms of reaction selectivity and environmental compatibility [6] [21] [25]. Biocatalytic processes operate under mild conditions that minimize side reactions and decomposition pathways. Additionally, enzymatic methods avoid the use of harsh chemical reagents and extreme temperatures that may compromise isotopic integrity or stereochemical purity.

Purification Methods and Analytical Validation

Purification of deuterated L-tyrosine requires specialized techniques that preserve isotopic integrity while achieving the high purity standards necessary for analytical applications [30] [31] [32]. The unique properties of deuterated compounds necessitate modified chromatographic and analytical protocols to ensure effective separation from non-deuterated impurities and accurate characterization of isotopic content.

Ion exchange chromatography represents the primary purification method for deuterated amino acids, exploiting charge differences to achieve high-resolution separations [33] [34] [35]. Cation exchange resins demonstrate particular effectiveness for tyrosine purification, with sulfonic acid functionalized supports providing optimal selectivity [36] [33] [35]. The purification protocol typically employs stepped gradient elution using pyridinium acetate buffers at carefully controlled pH values.

The ion exchange purification process begins with sample loading onto hydrogen-form resin under acidic conditions to ensure complete protonation of amino groups [36] [33]. Gradient elution protocols utilize increasing concentrations of pyridinium formate buffer, with deuterated tyrosine typically eluting in later fractions due to its slightly altered physicochemical properties compared to non-deuterated material [33] [34].

High-performance liquid chromatography provides complementary purification capabilities with enhanced resolution for closely related isotopologues [31] [32] [37]. Reversed-phase systems using C18 stationary phases demonstrate excellent selectivity for deuterated tyrosine separation from starting materials and byproducts [32] [37]. Mobile phase optimization employs deuterated solvents to minimize back-exchange during chromatographic separation.

Advanced HPLC protocols incorporate mass spectrometric detection to enable real-time monitoring of isotopic purity during purification [31] [38] [39]. Electrospray ionization mass spectrometry provides definitive identification of deuterated species through characteristic mass shifts corresponding to deuterium incorporation [31] [39]. This analytical capability enables precise fraction collection and quality control during purification.

Gas chromatography-mass spectrometry serves as the definitive analytical method for isotopic purity determination [33] [30] [40]. The technique requires derivatization of tyrosine to volatile forms, typically employing trifluoroacetyl or heptafluorobutyryl esters [33] [30]. Selective ion monitoring enables precise quantification of deuterated versus non-deuterated species with detection limits below 2.5 ng/mL [30] [40].

Nuclear magnetic resonance spectroscopy provides comprehensive structural verification and deuterium content analysis [41] [42] [43]. Proton NMR spectra reveal characteristic chemical shift patterns that confirm successful deuterium incorporation at specific molecular positions [42] [43]. Deuterium NMR analysis enables direct quantification of isotopic enrichment through integration of deuterium signals relative to internal standards [43] [44].

Analytical validation protocols ensure that purified L-Tyrosine-D2 meets stringent quality specifications for research applications [4] [45] [40]. Chemical purity assessment employs multiple orthogonal techniques including elemental analysis, HPLC-UV detection, and mass spectrometry [4] [45]. Isotopic purity determination requires specialized methods capable of detecting trace non-deuterated impurities at levels below 0.1% [4] [40].

Quality control procedures incorporate stability testing under various storage conditions to establish appropriate handling protocols [4] [45]. Deuterated amino acids demonstrate sensitivity to moisture and light exposure, necessitating storage under inert atmosphere at reduced temperatures [4] [45]. Long-term stability studies reveal that properly stored L-Tyrosine-D2 maintains isotopic integrity for extended periods exceeding two years [4] [46].

Isotopic Purity Considerations

Isotopic purity represents a critical quality parameter for L-Tyrosine-D2 that directly impacts its utility in analytical and research applications [4] [40] [43]. The measurement and maintenance of high isotopic purity requires sophisticated analytical techniques and careful attention to factors that may compromise deuterium content throughout synthesis, purification, and storage processes.

Mass spectrometric analysis provides the most sensitive and accurate method for isotopic purity determination [30] [40] [47]. High-resolution mass spectrometry enables detection of trace non-deuterated impurities through precise mass measurements that distinguish between isotopologues differing by single deuterium atoms [40] [47]. Modern instruments achieve mass accuracy sufficient to resolve deuterium-containing species from their protiated analogues with confidence levels exceeding 99.9% [40].

Isotope ratio mass spectrometry offers specialized capabilities for precise deuterium content quantification [40] [43]. This technique measures the relative abundances of deuterated and non-deuterated species through simultaneous ion beam analysis, providing isotopic ratio determinations with precision better than 0.01% [40] [43]. The method requires minimal sample quantities while delivering exceptional analytical sensitivity for trace impurity detection.

Nuclear magnetic resonance spectroscopy provides complementary isotopic purity assessment through integration of proton signals relative to deuterated positions [42] [43] [44]. Quantitative NMR analysis enables determination of deuterium incorporation efficiency at specific molecular sites, revealing potential incomplete labeling or back-exchange reactions [43] [44]. Advanced NMR techniques including deuterium-decoupled proton spectroscopy enhance analytical precision for isotopic content measurement.

Factors affecting isotopic purity include back-exchange reactions that occur under acidic or basic conditions [48] [38] [49]. Hydrolysis procedures, commonly employed during sample preparation, can cause partial deuterium loss through exchange with protiated solvents [48] [49]. Mitigation strategies utilize deuterated acids and bases throughout analytical procedures to minimize unwanted isotopic exchange.

Storage conditions significantly influence long-term isotopic stability of L-Tyrosine-D2 preparations [4] [45] [46]. Moisture exposure facilitates hydrogen-deuterium exchange reactions that gradually reduce isotopic purity over time [4] [45]. Optimal storage protocols employ desiccated environments under inert atmosphere at reduced temperatures to maximize isotopic retention [4] [46].

Temperature effects on isotopic stability require careful consideration during synthetic and analytical procedures [7] [48] [49]. Elevated temperatures accelerate exchange reactions between deuterated compounds and protiated solvents or reagents [7] [49]. Synthetic protocols minimize high-temperature exposure and employ deuterated reaction media whenever possible to preserve isotopic integrity.

Commercial specifications for L-Tyrosine-D2 typically require isotopic purities exceeding 95-98% deuterium content [2] [3] [4]. Premium analytical grades achieve isotopic purities greater than 99% deuterium incorporation at labeled positions [4] [45] [46]. These stringent specifications necessitate advanced synthetic methods and rigorous quality control procedures throughout production processes.

Analytical method validation ensures reliable isotopic purity measurements across different techniques and laboratories [31] [38] [39]. Standardized protocols establish reference materials and calibration procedures that enable consistent results between analytical methods [31] [39]. Inter-laboratory comparisons verify analytical accuracy and precision for isotopic purity determinations on deuterated amino acid standards.

Economic considerations influence isotopic purity specifications for different application requirements [2] [3] [46]. Research applications demanding highest analytical precision justify premium pricing for ultra-high purity materials exceeding 99.5% deuterium content [46] [50]. Routine synthetic applications may utilize lower-cost materials with isotopic purities in the 95-98% range while maintaining adequate analytical performance [2] [3].

Future developments in isotopic purity analysis focus on enhanced sensitivity and reduced sample requirements [31] [40] [39]. Advanced mass spectrometric techniques including ion mobility spectrometry provide additional separation dimensions for isotopologue analysis [31] [39]. Miniaturized analytical systems enable high-throughput isotopic purity screening with minimal sample consumption for quality control applications [31] [40].

XLogP3

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant